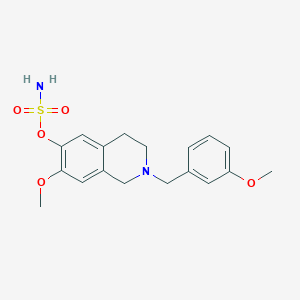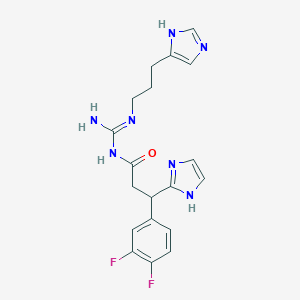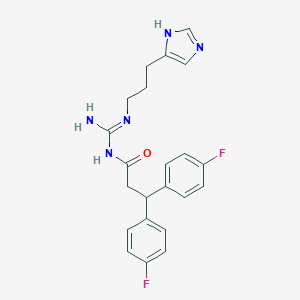
7-Methoxy-2-(3-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-yl sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
THIQ-20c is a steroidomimetic and chimeric microtubule disruptor.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties and Mechanisms
- Antiproliferative Activity in Cancer Treatment : Tetrahydroisoquinoline derivatives, including 7-methoxy-2-(3-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-yl sulfamate, show significant antiproliferative activity against various cancer cell lines. For instance, a study by Dohle et al. (2014) found that a C3 methyl-substituted sulfamate variant was about 10 times more potent than the non-methylated compound against DU-145 prostate cancer cells. These compounds also demonstrate activity against drug-resistant breast cancer cell lines, indicating their potential in cancer treatment (Dohle et al., 2014).
- Enhancement of Radiation Therapy : Hargrave et al. (2022) explored the use of a tetrahydroisoquinoline (THIQ) sulfamate, specifically STX3451, in radiation biology. Their study showed that pre-treating breast cancer cells with STX3451 before radiation therapy increased the cytotoxicity, compared to using either modality alone. This finding suggests that THIQ sulfamates could be instrumental in enhancing the effectiveness of radiation therapy in cancer treatment (Hargrave et al., 2022).
Biochemical Interactions and Molecular Mechanisms
- Microtubule Disruption : Tetrahydroisoquinoline sulfamates, including the mentioned compound, are known to disrupt microtubules. Leese et al. (2014) showed that these compounds, by mimicking certain parts of steroids, can bind to the colchicine site on microtubules. This disrupts the microtubule dynamics, which is a crucial mechanism in their antiproliferative action against cancer cells (Leese et al., 2014).
- Inhibition of Tubulin Polymerization : Further research by Dohle et al. (2019) highlights that tetrahydroisoquinoline 6-O-sulfamate-based agents, including the subject compound, not only inhibit the polymerization of tubulin in vitro but also interfere with colchicine binding to tubulin. This detailed insight into their mechanism of action underscores the potential of these compounds as microtubule destabilizers in oncology (Dohle et al., 2019).
Eigenschaften
Molekularformel |
C18H22N2O5S |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
[7-methoxy-2-[(3-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-6-yl] sulfamate |
InChI |
InChI=1S/C18H22N2O5S/c1-23-16-5-3-4-13(8-16)11-20-7-6-14-9-18(25-26(19,21)22)17(24-2)10-15(14)12-20/h3-5,8-10H,6-7,11-12H2,1-2H3,(H2,19,21,22) |
InChI-Schlüssel |
BNHMNJHBVHWFAX-UHFFFAOYSA-N |
SMILES |
O=S(OC1=CC2=C(CN(CC3=CC=CC(OC)=C3)CC2)C=C1OC)(N)=O |
Kanonische SMILES |
COC1=CC=CC(=C1)CN2CCC3=CC(=C(C=C3C2)OC)OS(=O)(=O)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
THIQ-20c; THIQ 20c; THIQ20c |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methylpyrazolo[1,5-a][3,1]benzoxazin-5-imine](/img/structure/B545687.png)
![N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B545995.png)
![N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B545996.png)
![(2S)-6-[[2-[[3-[[2-[[(5S)-5-carboxy-5-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]pentyl]amino]-2-oxoethyl]carbamoyl]benzoyl]amino]acetyl]amino]-2-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]hexanoic acid](/img/structure/B546026.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B546236.png)
![trans-1-[3-(4-Acetylphenoxy)propyl]-3,5-dimethylpiperidine](/img/structure/B546243.png)

![N-[N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]-3,3-diphenylpropanamide](/img/structure/B546456.png)

![(2S)-3-[4-(dimethylcarbamoyloxy)phenyl]-2-[[(4R)-5,5-dimethyl-3-(1-methylpyrazol-4-yl)sulfonyl-1,3-thiazolidine-4-carbonyl]amino]propanoic acid](/img/structure/B547089.png)
![2-Oxo-2H-chromene-3-carboxylic acid [4-(4-ethyl-piperazin-1-yl)-phenyl]-amide](/img/structure/B547163.png)
![methyl 4-({[2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]amino}carbonyl)benzoate](/img/structure/B547405.png)